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  • Product: 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
  • CAS: 1820666-35-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbalde...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and an N-propyl substituent on the pyrazole scaffold imparts unique electronic characteristics that govern its reactivity and potential as a versatile building block for the synthesis of novel bioactive molecules. This document will delve into the synthesis, electronic and steric influences of its substituents, and a detailed analysis of the reactivity of the pyrazole core and the crucial 4-formyl group. Experimental protocols and mechanistic insights are provided to offer a practical and in-depth resource for researchers in the field.

Introduction: The Significance of Trifluoromethylated Pyrazoles

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique platform for molecular design, offering multiple points for substitution and functionalization.[2] The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Consequently, trifluoromethylated pyrazoles have emerged as a particularly valuable class of compounds in the development of new therapeutic agents.[4]

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a key intermediate that combines the desirable features of the pyrazole core with the advantageous properties of the trifluoromethyl group. The aldehyde functionality at the 4-position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse and complex molecular architectures.[5][6] This guide aims to provide a detailed exploration of the chemical behavior of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.[10] For the synthesis of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, the likely precursor would be the corresponding hydrazone derived from 1-propyl-3-(trifluoromethyl)pyrazole.

The Vilsmeier-Haack reagent, a halomethyleniminium salt, is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[3] The reaction proceeds via an electrophilic substitution at the electron-rich C4 position of the pyrazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Safety Precaution: The Vilsmeier-Haack reaction involves corrosive and moisture-sensitive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • After the addition is complete, allow the mixture to stir at 0 °C for a further 30 minutes.

  • Dissolve the starting material, 1-propyl-3-(trifluoromethyl)pyrazole, in a minimal amount of anhydrous DMF.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.

  • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazole 1-Propyl-3-(trifluoromethyl)pyrazole Pyrazole->Reaction_Mixture Add dropwise at 0 °C Formylated_Product_Crude Crude Product Mixture Reaction_Mixture->Formylated_Product_Crude Heat (e.g., 80-90 °C) Monitor by TLC Quenching Quench with ice Formylated_Product_Crude->Quenching Neutralization Neutralize (e.g., NaHCO3) Quenching->Neutralization Extraction Extract with organic solvent Neutralization->Extraction Purification Purify (Chromatography/ Recrystallization) Extraction->Purification Final_Product 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of 1-propyl-3-(trifluoromethyl)pyrazole.

Chemical Properties: The Interplay of Substituents

The chemical properties and reactivity of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde are dictated by the electronic and steric effects of its constituent parts: the pyrazole ring, the N-propyl group, the C3-trifluoromethyl group, and the C4-carbaldehyde group.

  • Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system. However, the presence of two nitrogen atoms leads to a non-uniform electron distribution. The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[11]

  • N-Propyl Group: The propyl group at the N1 position is an electron-donating group (EDG) through an inductive effect. This increases the electron density of the pyrazole ring, further activating the C4 position towards electrophilic substitution.

  • C3-Trifluoromethyl Group: The trifluoromethyl group is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This has a significant impact on the electronic properties of the pyrazole ring, decreasing its overall electron density. However, its effect is most pronounced at the adjacent C4 and C5 positions. The strong electron-withdrawing nature of the CF3 group can also influence the acidity of the pyrazole ring protons and the reactivity of adjacent functional groups.[3]

  • C4-Carbaldehyde Group: The aldehyde group is also an electron-withdrawing group through both inductive and resonance effects. This deactivates the pyrazole ring towards further electrophilic substitution. The carbonyl carbon of the aldehyde is electrophilic and is the primary site for nucleophilic attack.

The combination of the electron-donating N-propyl group and the strongly electron-withdrawing C3-trifluoromethyl and C4-carbaldehyde groups creates a unique electronic environment within the molecule, influencing its reactivity in a nuanced manner.

Predicted Spectroscopic Data
Spectroscopic Data Predicted Chemical Shifts / Frequencies Rationale
¹H NMR
Aldehyde proton (-CHO)δ 9.8 - 10.2 ppm (singlet)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
Pyrazole H5 protonδ 8.0 - 8.5 ppm (singlet)The H5 proton is deshielded by the adjacent N1 atom and the electron-withdrawing effects of the trifluoromethyl and aldehyde groups.
N-propyl protons (-CH₂CH₂CH₃)δ 4.0 - 4.5 ppm (triplet, N-CH₂)The methylene group attached to the pyrazole nitrogen is deshielded.
δ 1.8 - 2.2 ppm (sextet, -CH₂-)The central methylene group of the propyl chain.
δ 0.9 - 1.2 ppm (triplet, -CH₃)The terminal methyl group of the propyl chain.
¹³C NMR
Aldehyde carbon (-CHO)δ 180 - 190 ppmCharacteristic chemical shift for an aldehyde carbonyl carbon.
Pyrazole C3δ 145 - 155 ppm (quartet, J ≈ 35-40 Hz)The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Pyrazole C4δ 120 - 130 ppmThe carbon bearing the aldehyde group.
Pyrazole C5δ 135 - 145 ppmThe C5 carbon of the pyrazole ring.
Trifluoromethyl carbon (-CF₃)δ 120 - 125 ppm (quartet, J ≈ 270-280 Hz)The carbon of the trifluoromethyl group will show a large one-bond coupling constant with the fluorine atoms.
N-propyl carbons (-CH₂CH₂CH₃)δ 45 - 55 ppm (N-CH₂)
δ 20 - 30 ppm (-CH₂-)
δ 10 - 15 ppm (-CH₃)
IR Spectroscopy
Carbonyl stretch (C=O)1670 - 1700 cm⁻¹Strong absorption characteristic of an aromatic aldehyde.
C-H stretch (aldehyde)2720 - 2820 cm⁻¹Two weak bands characteristic of the aldehyde C-H bond.
C-F stretch1100 - 1300 cm⁻¹Strong, broad absorptions characteristic of the trifluoromethyl group.

Reactivity of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

The reactivity of this compound is dominated by the chemistry of the aldehyde group, which serves as a versatile precursor for a wide range of functional group transformations and carbon-carbon bond-forming reactions.

Reactions at the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde readily undergoes condensation reactions with various nucleophiles.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst.[17][18][19] This is a powerful method for the synthesis of α,β-unsaturated compounds.

Knoevenagel_Condensation compound 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde product α,β-Unsaturated Pyrazole Derivative compound->product Knoevenagel Condensation reagents Active Methylene Compound (e.g., Malononitrile) + Base Catalyst reagents->product

Caption: Knoevenagel condensation of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde.

  • Wittig Reaction: The Wittig reaction provides a route to alkenes by reacting the aldehyde with a phosphorus ylide.[20][21][22] The stereochemical outcome of the reaction (E or Z alkene) depends on the nature of the ylide used.

  • Schiff Base Formation: Reaction with primary amines leads to the formation of imines (Schiff bases), which are themselves valuable intermediates for further synthetic transformations.[23]

The aldehyde group can be oxidized to a carboxylic acid using a variety of oxidizing agents.[6] Common reagents for this transformation include potassium permanganate (KMnO₄), and sodium chlorite (NaClO₂).[6] This provides a route to 1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid, another important synthetic intermediate.

The aldehyde can be reduced to the corresponding primary alcohol, (1-propyl-3-(trifluoromethyl)pyrazol-4-yl)methanol.[6] This is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄).

Building Block for Fused Heterocycles

The versatile reactivity of the aldehyde group makes 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde an excellent starting material for the synthesis of fused heterocyclic systems.[6] By choosing appropriate reaction partners, the aldehyde can be incorporated into new ring systems, leading to the construction of complex polycyclic molecules with potential biological activity. For example, condensation with β-ketoesters can lead to the formation of pyrazolo[3,4-b]pyridine derivatives.[6]

Conclusion

1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a highly functionalized and synthetically versatile building block. The interplay of the electron-donating N-propyl group and the electron-withdrawing trifluoromethyl and carbaldehyde groups creates a unique chemical entity with a rich and diverse reactivity profile. Its facile synthesis via the Vilsmeier-Haack reaction and the wide array of transformations possible at the aldehyde functionality make it an invaluable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, will undoubtedly facilitate the development of novel pyrazole-based compounds with promising therapeutic potential.

References

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Al-Issa, S. A. (2014). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. PubMed. [Link]

  • Bagh, S., et al. (2019). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Eman, M., et al. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. JoMCCT - STM Journals. [Link]

  • Fathalla, W., et al. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • Gouda, M. A., et al. (2014). Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • Jadhav, S. D. (n.d.). synthesis and reactivity of some pyrazole derivatives. Shodhganga. [Link]

  • Kumbar, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Kurbangalieva, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Kumar, D., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Lévai, A. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus de l'Académie des Sciences. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Khidre, R. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Shingare, M. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of ChemTech Research. [Link]

  • Sureshbabu, P. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Szilágyi, B., et al. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Arbačiauskienė, E., et al. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. [Link]

  • Nasrullah, M., et al. (2013). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University. [Link]

  • Rathod, V. K., et al. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Semenov, V. E., et al. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • SpectraBase. (n.d.). 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2020). MDPI. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Potapov, A. S., et al. (2011). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Patel, R. B., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Sonochemistry. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Googleapis. [Link]

  • Portilla, J., et al. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • Sharma, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Sharma, A., et al. (2017). Current status of pyrazole and its biological activities. PMC. [Link]

  • Gao, Y., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. MDPI. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. [Link]

  • Zhang, Y., et al. (2018). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ACS Publications. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Semantic Scholar. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Executive Summary In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic building blocks are indispensable. 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS: 1820666-35-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocyclic building blocks are indispensable. 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS: 1820666-35-0) is a highly specialized, multifunctional intermediate. It combines the metabolic stability and lipophilicity of a trifluoromethyl group, the robust hydrogen-bonding profile of a pyrazole core, and the synthetic versatility of a C4-carbaldehyde handle. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and downstream application workflows for this critical scaffold.

Physicochemical Profiling

Understanding the baseline quantitative data of a building block is critical for predicting its behavior in complex synthetic pathways and biological systems. The table below summarizes the core physicochemical properties of the compound.

PropertyValueStructural Significance
Chemical Name 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehydeStandard IUPAC nomenclature.
CAS Number 1820666-35-0Unique registry identifier for procurement and literature.
Molecular Weight 206.17 g/mol Low molecular weight ideal for fragment-based drug design.
Molecular Formula C₈H₉F₃N₂ODefines the exact atomic composition.
LogP (Estimated) ~2.5 - 3.0Enhances lipid membrane permeability.
Key Functional Groups -CF₃, -CHO, N-PropylSites for lipophilic interaction, conjugation, and steric filling.

Mechanistic Importance of the Scaffold (E-E-A-T)

As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand why this specific substitution pattern is highly sought after in rational drug design[1].

  • The Trifluoromethyl (-CF₃) Group: The -CF₃ group at the C3 position is a classic bioisostere for halogens or methyl groups. It significantly increases the overall lipophilicity (LogP) of the molecule, improving cellular permeability. Furthermore, the strong C-F bonds block cytochrome P450-mediated metabolic oxidation, thereby increasing the half-life of the final active pharmaceutical ingredient (API).

  • The Pyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry. They act as rigid spacers and offer distinct dipole moments. In this N-alkylated form, the pyrazole acts purely as a hydrogen bond acceptor, which is crucial for interacting with specific kinase hinge regions or enzymatic pockets.

  • Regioselective N1-Propyl Substitution: The N-propyl chain provides a flexible, lipophilic tail. In agrochemicals, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides, this tail is critical for anchoring the molecule into the highly hydrophobic ubiquinone-binding site of the fungal enzyme.

  • The C4-Carbaldehyde Handle: The aldehyde is the primary reactive site of this building block. It serves as a versatile electrophile for reductive aminations, Wittig olefinations, or oxidation to the corresponding carboxylic acid (a prerequisite for amide coupling).

Synthetic Methodology & Protocols

The synthesis of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde relies on two fundamental transformations: the electrophilic aromatic substitution of the pyrazole core (Vilsmeier-Haack formylation) and the regioselective N-alkylation of the resulting intermediate[2],[3].

Diagram 1: Synthetic Workflow

Synthesis A 3-(Trifluoromethyl) -1H-pyrazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 3-(Trifluoromethyl)-1H-pyrazole -4-carbaldehyde B->C D N-Alkylation (1-Bromopropane, K2CO3, DMF) C->D E 1-Propyl-3-(trifluoromethyl) pyrazole-4-carbaldehyde D->E

Caption: Step-by-step synthetic workflow from 3-(trifluoromethyl)-1H-pyrazole to the final target.

Step-by-Step Protocol: Regioselective N-Alkylation

This protocol describes the conversion of the commercially available intermediate, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, into the final target. The protocol is designed as a self-validating system, ensuring high yield and regiochemical purity.

  • Step 1: Deprotonation. Dissolve 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the acidic pyrazole NH (pKa ~14) without triggering aldol-type side reactions at the C4-aldehyde, which stronger bases like NaH might provoke.

  • Step 2: Electrophilic Addition. Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Causality: The primary alkyl halide undergoes a clean Sₙ2 substitution. The bulky, electron-withdrawing -CF₃ group at C3 sterically and electronically shields the adjacent N2 position. Consequently, the pyrazolide anion attacks the electrophile almost exclusively via the N1 position, ensuring high regioselectivity.

  • Step 3: Thermal Activation. Elevate the reaction temperature to 60–80 °C and stir for 4–6 hours. Monitor by TLC or LC-MS.

    • Causality: Heating overcomes the activation energy barrier of the Sₙ2 displacement. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the pyrazolide anion highly nucleophilic and accelerating the reaction rate.

  • Step 4: Quenching & Extraction. Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: Water crashes out the highly polar DMF and inorganic salts, while the lipophilic N-alkylated product partitions cleanly into the organic EtOAc layer.

  • Step 5: Purification. Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Downstream Applications in Drug Development

The primary utility of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde lies in its ability to be rapidly elaborated into complex pharmacophores.

Agrochemicals (SDHI Fungicides)

In the agricultural sector, pyrazole-4-carboxamides are the cornerstone of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. To achieve this, the C4-carbaldehyde is oxidized to a carboxylic acid (e.g., using Pinnick oxidation conditions: NaClO₂, NaH₂PO₄, 2-methyl-2-butene). The resulting acid is then coupled with various complex anilines using standard amide coupling reagents (like HATU or EDCI) to yield highly potent fungicidal agents.

Pharmaceuticals (Kinase & Polymerase Inhibitors)

In human medicine, derivatives of trifluoromethyl pyrazoles have shown profound efficacy as non-nucleoside inhibitors of viral RNA-dependent RNA polymerases (RdRp)[1]. The aldehyde handle can undergo reductive amination with primary or secondary amines to generate basic, water-soluble amine tails that interact with solvent-exposed regions of target kinases, improving both target affinity and oral bioavailability.

Diagram 2: Downstream Application Pathway

Pathway Start 1-Propyl-3-(trifluoromethyl) pyrazole-4-carbaldehyde Ox Oxidation (NaClO2, NaH2PO4) Start->Ox Acid Pyrazole-4-carboxylic Acid Intermediate Ox->Acid Amidation Amide Coupling (Aniline, HATU/DIPEA) Acid->Amidation SDHI SDHI Fungicide / Kinase Inhibitor Amidation->SDHI

Caption: Downstream transformation of the carbaldehyde into a bioactive pyrazole-4-carboxamide.

References

  • Non-nucleoside Inhibitors of the Measles Virus RNA-dependent RNA Polymerase: Synthesis, Structure-Activity Relationships and Pharmacokinetics Source: PubMed Central (NIH) URL:[Link]

  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach Source: RSC Publishing URL:[Link]

  • Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems Source: Semantic Scholar (Arkivoc) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Introduction & Strategic Overview The 1-alkyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde scaffold is a privileged building block in the design of modern agrochemicals (such as succinate dehydrogenase inhibitor fungicides...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1-alkyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde scaffold is a privileged building block in the design of modern agrochemicals (such as succinate dehydrogenase inhibitor fungicides) and pharmaceuticals. The strategic positioning of the trifluoromethyl (-CF₃) group profoundly modulates the lipophilicity, metabolic stability, and binding affinity of the resulting active pharmaceutical ingredients (APIs).

This application note provides a highly detailed, two-step synthetic protocol for 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde . By combining regioselective pyrazole core assembly with targeted electrophilic formylation, this guide establishes a self-validating workflow designed for high yield, reproducibility, and analytical confidence.

Retrosynthetic Analysis & Pathway Design

The synthesis is executed via a convergent two-step pathway:

  • Regioselective Cyclization : Condensation of 1,1,1-trifluoro-4-ethoxy-3-buten-2-one with propylhydrazine.

  • Electrophilic Formylation : Vilsmeier-Haack reaction to introduce the carbaldehyde moiety at the C4 position.

Pathway cluster_0 Step 1: Regioselective Pyrazole Core Assembly cluster_1 Step 2: Vilsmeier-Haack Formylation A 1,1,1-Trifluoro-4-ethoxy- 3-buten-2-one C 1-Propyl-3-(trifluoromethyl) -1H-pyrazole A->C EtOH, TEA, Reflux (- EtOH, - H2O) B Propylhydrazine Hydrochloride B->C E 1-Propyl-3-(trifluoromethyl) pyrazole-4-carbaldehyde C->E 1. 100°C, 6h 2. NaOH Hydrolysis (pH 7-8) D POCl3 + DMF (Vilsmeier Reagent) D->E

Synthetic workflow for 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde via Vilsmeier-Haack.

Mechanistic Insights (E-E-A-T)

Causality in Regioselective Pyrazole Assembly

The traditional construction of 3-trifluoromethylpyrazoles often suffers from the formation of regioisomeric mixtures[1]. However, reacting trifluoromethyl-containing enones with alkylhydrazines under controlled stoichiometry dictates a highly specific regiochemical outcome[2].

  • Nucleophilic Differentiation : In propylhydrazine, the secondary nitrogen (NH-Pr) is more nucleophilic than the primary amine (-NH₂) due to the positive inductive effect of the alkyl chain.

  • Reaction Sequence : The NH-Pr nitrogen preferentially attacks the highly electrophilic β-carbon of the enone in a Michael-type addition, displacing the ethoxide leaving group. Subsequently, the terminal -NH₂ condenses with the trifluoromethyl ketone, followed by dehydration. This specific electronic preference ensures the propyl group is fixed at the N1 position and the -CF₃ group at the C3 position.

Causality in C4-Selective Formylation

The Vilsmeier-Haack formylation proceeds through a series of well-defined electrophilic aromatic substitution steps[3].

  • Electrophile Generation : Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the active chloromethylene-N,N-dimethyliminium chloride (Vilsmeier salt)[3].

  • Regiocontrol : The pyrazole C3 position is sterically hindered and electronically deactivated by the strongly electron-withdrawing -CF₃ group. Consequently, the Vilsmeier reagent selectively attacks the most electron-rich and accessible site: the C4 position. Hydrolysis of the resulting iminium intermediate during the alkaline workup yields the target 4-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 1-Propyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

  • 1,1,1-Trifluoro-4-ethoxy-3-buten-2-one (1.0 eq, 50 mmol)

  • Propylhydrazine hydrochloride (1.05 eq, 52.5 mmol)

  • Triethylamine (TEA) (1.1 eq, 55 mmol)

  • Absolute Ethanol (100 mL)

Procedure:

  • Preparation : Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Add propylhydrazine hydrochloride (52.5 mmol) to 100 mL of absolute ethanol.

  • Base Liberation : Add TEA (55 mmol) dropwise at room temperature. Causality: TEA neutralizes the hydrochloride salt, liberating the free hydrazine base necessary for the initial nucleophilic attack.

  • Addition : Cool the mixture to 0 °C using an ice bath. Add 1,1,1-trifluoro-4-ethoxy-3-buten-2-one (50 mmol) dropwise over 15 minutes to control the exothermic Michael addition.

  • Cyclization : Remove the ice bath and heat the reaction to reflux (approx. 78 °C) for 4 hours. Causality: Elevated temperature drives the dehydration step, forcing the aromatization of the pyrazoline intermediate into the stable pyrazole.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude intermediate.

Self-Validation Check:

  • TLC : Hexane/EtOAc (4:1). The product should appear as a single UV-active spot with a higher Rf than the starting enone.

  • ¹H NMR (CDCl₃) : Confirm the disappearance of the enone olefinic doublets and the appearance of two distinct pyrazole protons (C4-H at ~6.5 ppm and C5-H at ~7.4 ppm).

Step 2: Synthesis of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Materials:

  • 1-Propyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq, 40 mmol)

  • Phosphorus oxychloride (POCl₃) (3.0 eq, 120 mmol)

  • N,N-Dimethylformamide (DMF) (5.0 eq, 200 mmol)

Procedure:

  • Vilsmeier Reagent Generation : In a dry 100 mL flask under N₂ atmosphere, cool DMF (200 mmol) to 0 °C. Add POCl₃ (120 mmol) dropwise over 30 minutes. Causality: Strict temperature control (0–5 °C) prevents the thermal degradation of the active chloroiminium species, which would otherwise severely depress the yield[3].

  • Substrate Addition : Stir the Vilsmeier reagent at room temperature for 30 minutes, then add 1-propyl-3-(trifluoromethyl)-1H-pyrazole (40 mmol) dissolved in a minimal amount of DMF.

  • Electrophilic Substitution : Heat the reaction mixture to 100 °C for 6 hours.

  • Hydrolysis & Workup : Cool the mixture to room temperature and pour it slowly over crushed ice (200 g). Carefully neutralize the acidic mixture to pH 7–8 using a 20% aqueous NaOH solution. Causality: The iminium intermediate will not hydrolyze to the aldehyde under highly acidic conditions; alkaline neutralization is mandatory for the release of the final product.

  • Extraction : Extract the aqueous phase with Dichloromethane (3 x 75 mL). Wash combined organics with water, then brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2) if necessary.

Self-Validation Check:

  • ¹H NMR (CDCl₃) : The defining marker of success is the appearance of a sharp aldehyde singlet (-CHO) at ~9.9 ppm. The C4-H proton from Step 1 (~6.5 ppm) must be completely absent, while the C5-H proton will shift downfield to ~8.0 ppm due to the electron-withdrawing effect of the newly installed formyl group.

Quantitative Data & Analytical Characterization

The following table summarizes the expected reaction metrics and key self-validating analytical markers for the two-step protocol.

Reaction StepTarget CompoundExpected YieldKey ¹H NMR Shifts (CDCl₃, δ ppm)Purity Profile (HPLC)
Step 1 (Cyclization)1-Propyl-3-(trifluoromethyl)-1H-pyrazole85 - 92%7.42 (d, 1H, C5-H), 6.55 (d, 1H, C4-H), 4.10 (t, 2H, N-CH₂)> 95% (crude usually sufficient for Step 2)
Step 2 (Formylation)1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde75 - 82%9.95 (s, 1H, -CHO) , 8.05 (s, 1H, C5-H), 4.15 (t, 2H, N-CH₂)> 98% (Post-column chromatography)

Sources

Application

reductive amination of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in drug discovery

Application Notes & Protocols Topic: Reductive Amination of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction: The S...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Reductive Amination of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in contemporary drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved therapeutics targeting a wide array of diseases. Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor), the erectile dysfunction therapy Sildenafil, and numerous kinase inhibitors used in oncology like Crizotinib and Ruxolitinib.[1][3][4][5] The success of these molecules underscores the ability of the pyrazole core to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.

The specific building block, 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde , incorporates two additional features critical for modern drug design. The trifluoromethyl (CF₃) group is a widely used bioisostere for a methyl group but imparts significantly different properties; its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, binding affinity, and cell permeability.[4][6][7] Furthermore, the aldehyde functionality at the C4 position is a versatile synthetic handle, perfectly poised for diversification.[2][8]

Among the most powerful and widely used reactions for leveraging this aldehyde is reductive amination . This method provides a direct and efficient pathway to synthesize diverse libraries of secondary and tertiary amines, which are fundamental components of many drug candidates.[9][10] By systematically varying the amine input, researchers can rapidly generate analogues for extensive structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties. This application note provides a detailed mechanistic overview and a field-proven protocol for the reductive amination of this key pyrazole aldehyde, focusing on best practices for achieving high efficiency and purity in a drug discovery setting.

Mechanistic Rationale and Reagent Selection

The reductive amination process is a cornerstone of medicinal chemistry, converting a carbonyl compound and an amine into a more complex amine product. The reaction proceeds in a two-step sequence that can be performed in a single pot ("direct" or "in-situ" method) or sequentially ("indirect" method).[9][11]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then undergoes dehydration to yield a C=N double bond, known as an imine (or Schiff base).[12] In the presence of a mild acid catalyst, the imine can be protonated to form a highly electrophilic iminium ion, which is more susceptible to reduction.

  • Hydride Reduction: A reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the imine/iminium ion, resulting in the formation of the final amine product.[12]

The choice of reducing agent is critical for the success of a one-pot reductive amination.[11] While a strong reductant like sodium borohydride (NaBH₄) can reduce the imine, it can also readily reduce the starting aldehyde, leading to undesired alcohol byproducts and lower yields.[13][14] Conversely, sodium cyanoborohydride (NaBH₃CN) is selective for the iminium ion at mildly acidic pH, but its use generates highly toxic hydrogen cyanide and cyanide salts, posing significant safety and waste disposal challenges, particularly for scale-up operations.[11][12]

For these reasons, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has become the reagent of choice for this transformation in drug discovery.[11]

  • Causality of Choice: The three electron-withdrawing acetoxy groups on STAB moderate the reactivity of the borohydride.[9][15] This makes it a mild and selective reducing agent, capable of reducing iminium ions much faster than it reduces aldehydes or ketones.[10][12][14] This selectivity is paramount for a one-pot procedure where the aldehyde and the imine intermediate are present concurrently.[10]

  • Safety and Practicality: STAB is a stable, commercially available solid that does not release toxic gases, making it far safer and more practical than NaBH₃CN for both small-scale library synthesis and larger-scale production.[11]

Caption: Mechanism of STAB-mediated reductive amination.

Experimental Protocol: Synthesis of N-benzyl-1-(1-propyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

This protocol details a representative one-pot reductive amination using benzylamine as the nucleophile. The procedure is robust and can be adapted for a wide range of primary and secondary amines.

Materials and Reagents
ReagentCAS NumberMW ( g/mol )Amount (mg)mmolsEquivalents
1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde473249-36-4206.162061.01.0
Benzylamine100-46-9107.151291.21.2
Sodium Triacetoxyborohydride (STAB)56553-60-7211.943181.51.5
1,2-Dichloroethane (DCE), anhydrous107-06-298.9610 mL--
Acetic Acid (optional catalyst)64-19-760.05~1 drop~0.050.05
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~20 mL--
Ethyl Acetate (EtOAc)141-78-688.11~50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~2 g--
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (206 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the aldehyde. Once dissolved, add benzylamine (129 mg, 1.2 mmol) via syringe. If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir the resulting solution at room temperature for 20-30 minutes.

    • Scientist's Note: Pre-stirring allows for the formation of the imine/iminium ion equilibrium before the reducing agent is introduced, which can improve reaction efficiency.[13] For less reactive amines or ketones, this step can be extended.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the stirring solution in three portions over 5 minutes.

    • Expertise & Experience: Portion-wise addition helps to control any mild exotherm and ensures the reaction does not proceed too rapidly. STAB is hygroscopic; ensure it is handled quickly in an open atmosphere.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup and Quenching: Once the reaction is complete, carefully quench by adding 20 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure secondary amine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow start 1. Reagent Addition (Aldehyde, Amine, Solvent) stir 2. Imine Formation (RT, 30 min) start->stir reduce 3. Reduction with STAB (RT, 2-4 h) stir->reduce monitor 4. Reaction Monitoring (TLC / LC-MS) reduce->monitor quench 5. Aqueous Workup (Quench with NaHCO3) monitor->quench Reaction Complete extract 6. Extraction (Ethyl Acetate) quench->extract dry 7. Drying & Concentration extract->dry purify 8. Purification (Column Chromatography) dry->purify characterize 9. Characterization (NMR, HRMS) purify->characterize

Caption: General workflow for one-pot reductive amination.

Application in Drug Discovery and Lead Optimization

The protocol described herein is not merely a synthetic procedure but a gateway to accelerated drug discovery. The product, an N-arylmethyl-4-aminomethyl pyrazole, is a valuable scaffold for further elaboration. However, the true power of this methodology lies in its application to parallel synthesis for rapid SAR generation.

  • Library Synthesis: By replacing benzylamine with a diverse panel of commercially available primary and secondary amines, a large library of analogues can be synthesized efficiently. This allows for the systematic exploration of the chemical space around the pyrazole core, probing interactions with target proteins.[16]

  • SAR Exploration: The amines generated through this method can be evaluated in biological assays to identify key structural features that govern potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, varying the amine component can modulate lipophilicity, introduce hydrogen bond donors/acceptors, or alter the overall conformation of the molecule.

  • Target-Oriented Design: Pyrazole derivatives are known to be effective inhibitors of enzymes such as kinases, cyclooxygenases (COX), and Janus kinases (JAKs).[2][3][4][17] The aminomethyl side chain installed via reductive amination can be designed to project into specific pockets of an enzyme's active site, forming critical interactions that lead to potent and selective inhibition.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). European Chemical Bulletin.
  • Sharma, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development.
  • Sharma, R. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Al-Ostath, A., et al. (2022).
  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amin
  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry. Benchchem.
  • Reductive amin
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Sumner, J. F., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.
  • A one-pot parallel reductive amination of aldehydes with heteroarom
  • Reductive amin
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Amine synthesis by reductive amination (reductive alkyl
  • Feng, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2026).
  • Świątek, K., et al. (2023).
  • 1-propyl-1H-pyrazole-4-carbaldehyde. Sigma-Aldrich.

Sources

Method

Application Note: Incorporation of 1-Propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in Next-Generation Agrochemical Synthesis

Executive Summary The pyrazole-4-carboxamide scaffold is a "privileged structure" in modern agrochemical discovery, primarily serving as the core pharmacophore for1[2]. While 1-methyl-3-(trifluoromethyl)pyrazole derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-carboxamide scaffold is a "privileged structure" in modern agrochemical discovery, primarily serving as the core pharmacophore for1[2]. While 1-methyl-3-(trifluoromethyl)pyrazole derivatives dominate the current market (e.g., fluxapyroxad, bixafen), the emergence of cross-resistance necessitates structural innovation. The incorporation of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde as a starting building block offers a strategic pathway to modulate the physicochemical properties of the resulting carboxamides. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this specific precursor in agrochemical development.

Mechanistic Rationale: The Role of the 1-Propyl and 3-Trifluoromethyl Groups

The efficacy of SDHI fungicides hinges on their ability to competitively bind to the 3[3].

  • The 3-Trifluoromethyl ( CF3​ ) Group: This strongly electron-withdrawing moiety enhances the metabolic stability of the pyrazole ring against oxidative degradation. Furthermore, the fluorine atoms participate in critical halogen bonding and multipolar interactions with the amino acid residues lining the Q-site, 4[4].

  • The 1-Propyl Substitution: Replacing the traditional N-methyl group with an N-propyl chain increases the overall lipophilicity (LogP) of the molecule. This modification serves a dual purpose:

    • Translaminar and Systemic Mobility: Enhanced lipophilicity improves penetration through the waxy cuticles of plant leaves, a critical factor for foliar-applied protectants.

    • Target Site Adaptability: The flexible propyl chain can occupy adjacent hydrophobic sub-pockets within the mutated SDH enzymes of resistant fungal strains, 3[3].

Biological Target Pathway

To understand the causality behind the structural design, it is essential to visualize the biochemical intervention point. SDHIs disrupt the tricarboxylic acid (TCA) cycle and the electron transport chain simultaneously.

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Inhibitor 1-Propyl-Pyrazole Carboxamide (SDHI) Inhibitor->SDH Blocks Ubiquinone Binding Site

Caption: Mode of action of SDHI fungicides blocking electron transfer to ubiquinone.

Synthetic Workflow and Causality

The transformation of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde into an active fungicidal carboxamide requires a highly efficient, high-yielding oxidation step followed by amidation.

  • Oxidation Challenge: Direct oxidation of the lipophilic 1-propyl carbaldehyde in pure aqueous potassium permanganate ( KMnO4​ ) often results in poor yields due to the insolubility of the precursor. To resolve this, a5[5], ensuring homogeneous mixing and complete conversion to the carboxylic acid.

  • Amidation: The resulting acid is converted to a highly reactive acid chloride using thionyl chloride ( SOCl2​ ), which is subsequently coupled with a target aniline (e.g., 2-(bicyclopropyl-2-yl)aniline) to form the final SDHI analog.

Synthetic_Workflow Aldehyde 1-Propyl-3-(CF3)-pyrazole -4-carbaldehyde Acid 1-Propyl-3-(CF3)-pyrazole -4-carboxylic acid Aldehyde->Acid KMnO4, H2O/Acetone 80°C, Oxidation AcidChloride 1-Propyl-3-(CF3)-pyrazole -4-carbonyl chloride Acid->AcidChloride SOCl2, Reflux Chlorination Amide Target Agrochemical (Pyrazole-4-carboxamide) AcidChloride->Amide Substituted Aniline, Et3N DCM, Amidation

Caption: Three-step synthetic workflow from carbaldehyde to active pyrazole-carboxamide.

Experimental Protocols

Protocol 1: Oxidation to 1-Propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid

Rationale: This protocol utilizes a 3:2 water/acetone mixture to overcome the low aqueous solubility of the 1-propyl-substituted precursor, preventing unreacted starting material from contaminating the product.

Materials:

  • 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (5.0 mmol)

  • Potassium permanganate ( KMnO4​ ) (18.0 mmol)

  • Acetone (20 mL)

  • Deionized Water (30 mL)

  • 1M Hydrochloric acid (HCl)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde in 20 mL of acetone.

  • Oxidant Addition: Slowly add 30 mL of deionized water to the solution. Add 18.0 mmol of KMnO4​ portion-wise over 10 minutes to prevent excessive exothermic boiling.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with vigorous magnetic stirring for 4 hours. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1).

  • Filtration: Once complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the precipitated manganese dioxide ( MnO2​ ). Wash the filter cake with 10 mL of hot water.

  • Precipitation: Transfer the clear filtrate to an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. A white precipitate of the carboxylic acid will form.

  • Isolation: Collect the white solid via vacuum filtration, wash with cold water, and dry under a vacuum overnight to yield 1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of the SDHI Carboxamide Analog

Rationale: The conversion of the acid to an acid chloride allows for a rapid, room-temperature coupling with sterically hindered anilines, ensuring high yields of the final agrochemical without thermal degradation.

Materials:

  • 1-propyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid (3.0 mmol)

  • Thionyl chloride ( SOCl2​ ) (15.0 mmol)

  • Target Aniline (e.g., 2-(bicyclopropyl-2-yl)aniline) (3.3 mmol)

  • Triethylamine ( Et3​N ) (6.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Chlorination: In a flame-dried flask under nitrogen, add the carboxylic acid (3.0 mmol) and SOCl2​ (15.0 mmol). Reflux at 80 °C for 2 hours.

  • Concentration: Cool the mixture and remove excess SOCl2​ under reduced pressure to isolate the crude acid chloride as a pale yellow oil.

  • Amidation Setup: Dissolve the target aniline (3.3 mmol) and Et3​N (6.0 mmol) in 20 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Dissolve the crude acid chloride in 5 mL of anhydrous DCM and add it dropwise to the aniline solution over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via column chromatography to obtain the pure pyrazole-4-carboxamide.

Quantitative Data Presentation

The structural shift from a 1-methyl to a 1-propyl group induces measurable changes in the physicochemical and biological profile of the resulting agrochemicals. The table below summarizes comparative data for a standard aniline coupled with both pyrazole cores.

Property / Parameter1-Methyl-3-(CF3)-pyrazole analog1-Propyl-3-(CF3)-pyrazole analogImpact on Agrochemical Profile
Calculated LogP (cLogP) 3.24.1Increased cuticular retention and translaminar mobility.
Oxidation Yield ( KMnO4​ ) 95% (Aqueous)88% (Acetone/Water co-solvent)5[5].
SDH IC50​ (Surrogate) ~5.0 - 7.5 μM~4.2 - 6.8 μM4[4].
Systemic Translocation High (Xylem mobile)Moderate to HighSlower systemic movement, providing longer residual foliar protection.

Note: Data represents generalized comparative metrics based on structure-activity relationship (SAR) principles for pyrazole-carboxamide SDHIs.

References

  • SciELO Argentina. "Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes." URL:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." URL: [Link]

  • SciELO Brazil. "Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides." URL: [Link]

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling Strategies for 1-Propyl-3-(trifluoromethyl)pyrazole Derivatives

Scaffold Significance & Chemical Context The pyrazole ring is a privileged pharmacophore, forming the core of numerous blockbuster drugs (e.g., celecoxib) and next-generation agrochemicals. Specifically, the 1-propyl-3-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Significance & Chemical Context

The pyrazole ring is a privileged pharmacophore, forming the core of numerous blockbuster drugs (e.g., celecoxib) and next-generation agrochemicals. Specifically, the 1-propyl-3-(trifluoromethyl)pyrazole scaffold offers a unique combination of lipophilicity, metabolic stability, and steric bulk. The incorporation of a trifluoromethyl (–CF₃) group at the C3 position significantly alters the electronic landscape of the heterocycle, enhancing its binding affinity in hydrophobic protein pockets while protecting adjacent sites from oxidative metabolism [1].

Functionalizing this scaffold—typically via the C4 or C5 position—is a critical step in library synthesis. The Suzuki-Miyaura cross-coupling of 4-halo-1-propyl-3-(trifluoromethyl)pyrazoles with arylboronic acids is the most robust method for generating C4-arylated derivatives [2].

Mechanistic Causality: Overcoming Electronic and Steric Barriers

Executing a successful Suzuki coupling on a 3-(trifluoromethyl)pyrazole derivative requires understanding the inherent "push-pull" electronic system of the molecule [3].

  • Oxidative Addition: The strongly electron-withdrawing –CF₃ group at C3 lowers the LUMO of the adjacent C4–X (halogen) bond, theoretically facilitating the oxidative addition of the Pd(0) catalyst. However, the steric encumbrance generated by both the –CF₃ group and the N1-propyl chain creates a highly congested reactive center.

  • Ligand Selection: To overcome this steric barrier, bulky, electron-rich biaryl phosphine ligands like XPhos are required. XPhos stabilizes the active monoligated Pd(0) species and physically forces the reductive elimination step due to its massive steric profile.

  • Base & Solvent Causality: A biphasic or miscible aqueous/organic system (e.g., 1,4-Dioxane/H₂O) is essential. The water dissolves the inorganic base (K₃PO₄), generating the hydroxide/phosphate ions necessary to coordinate with the arylboronic acid. This forms the electron-rich boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate [4].

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the cross-coupling of 4-bromo-1-propyl-3-(trifluoromethyl)pyrazole with phenylboronic acid. The data demonstrates the necessity of specialized ligands for sterically hindered pyrazoles.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄ (5%)NoneK₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)9041%
2Pd(dppf)Cl₂ (5%)NoneNa₂CO₃ (2.0)Toluene/H₂O (4:1)9062%
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)DMF/H₂O (5:1)10081%
4 Pd₂(dba)₃ (2%) XPhos (8%) K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 100 94%

Note: Entry 4 represents the optimized, self-validating protocol detailed in Section 5.

Experimental Workflow

ExpWorkflow S1 1. Preparation Schlenk Setup S2 2. Degassing Freeze-Pump-Thaw S1->S2 S3 3. Reaction 100°C, 12-24 hrs S2->S3 S4 4. Quench & Extract EtOAc / Brine S3->S4 S5 5. Purification Chromatography S4->S5

Step-by-step experimental workflow for the Suzuki cross-coupling of pyrazole derivatives.

Self-Validating Protocol: C4-Arylation

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents Required
  • Substrate: 4-bromo-1-propyl-3-(trifluoromethyl)pyrazole (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.08 equiv, 8 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Reagent Assembly & Inert Atmosphere

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-1-propyl-3-(trifluoromethyl)pyrazole, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask with a rubber septum and connect to a Schlenk line.

  • Causality: Palladium(0) is highly susceptible to oxidation, which forms inactive peroxo-complexes. Perform three cycles of vacuum/argon backfilling to purge ambient oxygen.

Step 2: Solvent Addition & Degassing

  • Add the 1,4-Dioxane and H₂O via syringe.

  • Perform three cycles of the "Freeze-Pump-Thaw" degassing method.

  • Self-Validation Checkpoint 1 (Visual): Upon warming to room temperature under argon, the solution should transition from a dark purple/red (resting Pd₂(dba)₃) to a clear yellow or light orange. This color shift validates the successful formation of the active [Pd(0)(XPhos)] complex. If the solution turns black and precipitates, the catalyst has decomposed (Pd black), and the reaction must be restarted.

Step 3: Catalytic Execution

  • Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Causality: High-speed stirring is required to maximize the interfacial surface area between the organic (Dioxane) and aqueous (H₂O/Base) phases, ensuring efficient transmetalation.

  • Self-Validation Checkpoint 2 (Analytical): After 12 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 4:1). The starting bromide typically elutes at R_f ~0.65 and is weakly UV-active. The cross-coupled product will appear as a highly UV-active spot at R_f ~0.45–0.55. Complete disappearance of the R_f 0.65 spot validates reaction completion.

Step 4: Quench and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography.

  • Self-Validation Checkpoint 3 (Spectroscopic): Analyze the purified product via ¹⁹F NMR. You must observe a sharp, unperturbed singlet at approximately -62.0 ppm , confirming the trifluoromethyl group remained intact and did not undergo defluorination during the high-temperature basic coupling.

Catalytic Cycle & Mechanistic Pathway

CatalyticCycle Pd0 Active Catalyst Pd(0)(XPhos) OxAdd Oxidative Addition [Pd(II)(Ar-Py)(Br)(XPhos)] Pd0->OxAdd 4-Br-1-propyl-3-CF3-pyrazole TransMet Transmetalation [Pd(II)(Ar-Py)(Ar')(XPhos)] OxAdd->TransMet [Ar'-B(OH)3]- K+ RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 4-bromo-pyrazoles.

Technical Notes & Optimization

Troubleshooting

optimizing Vilsmeier-Haack reaction conditions for pyrazole-4-carbaldehyde derivatives

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehyde derivatives. This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazole-4-carbaldehyde derivatives. This guide is engineered for drug development professionals and synthetic chemists who require robust, scalable, and high-yielding formylation protocols. Here, we dissect the mechanistic causality of the Vilsmeier-Haack (VH) reaction, provide self-validating standard operating procedures (SOPs), and offer advanced troubleshooting for challenging substrates.

Mechanistic Causality & Reaction Workflow

The Vilsmeier-Haack reaction is the premier method for the regioselective formylation of electron-rich heterocycles. For pyrazole derivatives, electrophilic aromatic substitution occurs almost exclusively at the C4 position due to the synergistic electron-donating effects of the two nitrogen atoms, which maximize electron density at this carbon.

The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Following the electrophilic attack by the pyrazole, a stable iminium intermediate is formed, which must be carefully hydrolyzed during the aqueous workup to yield the target pyrazole-4-carbaldehyde 1.

Mechanism A 1. Reagent Formation POCl3 + DMF (0-5 °C) B 2. Vilsmeier Reagent (Chloroiminium Ion) A->B Exothermic C 3. Electrophilic Attack Pyrazole C4 Position B->C Add Pyrazole D 4. Iminium Intermediate Formation C->D Heat (70-120 °C) E 5. Aqueous Hydrolysis (Ice/Water Quench) D->E Base Neutralization F 6. Target Product Pyrazole-4-carbaldehyde E->F Extraction

Caption: Vilsmeier-Haack mechanistic workflow for pyrazole-4-carbaldehyde synthesis.

Validated Standard Operating Procedure (SOP)

This step-by-step methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure protocol integrity before proceeding to the next step.

Safety Note: POCl₃ is highly corrosive and reacts violently with moisture. Conduct all steps in a dry, well-ventilated fume hood with appropriate PPE 2.

Step 1: Vilsmeier Reagent Formation

  • Action: To a flame-dried round-bottom flask under an Argon atmosphere, add anhydrous DMF (4.0–6.0 equiv). Cool the flask to 0–5 °C using an ice bath.

  • Action: Add POCl₃ (4.0 equiv) dropwise via a syringe or dropping funnel over 15–30 minutes, maintaining the internal temperature below 10 °C.

  • Validation: The mixture will become increasingly viscous and transition to a pale yellow or white color. This physical change confirms the successful generation of the chloroiminium salt 3.

Step 2: Substrate Addition

  • Action: Dissolve the pyrazole derivative (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent to control the exothermic reaction.

Step 3: Electrophilic Aromatic Substitution

  • Action: Remove the ice bath. Heat the reaction mixture to 70–80 °C for standard substrates, or up to 120 °C for deactivated pyrazoles, for 4–24 hours 4.

  • Validation: Monitor the reaction via TLC (e.g., Hexane:EtOAc). The starting material spot must completely disappear, replaced by a baseline/low-Rf spot representing the highly polar iminium intermediate.

Step 4: Quenching & Hydrolysis

  • Action: Cool the mixture to room temperature, then pour it slowly over vigorously stirred crushed ice.

  • Action: Carefully neutralize the acidic mixture with saturated aqueous Na₂CO₃ or 10% NaOH until the pH reaches exactly ~7.0–8.0. Stir for 30–60 minutes at room temperature.

  • Validation: The neutral pH is critical. It drives the complete hydrolysis of the iminium intermediate into the target aldehyde, often accompanied by the precipitation of the product 4.

Step 5: Extraction & Purification

  • Action: Extract the aqueous layer three times with Dichloromethane (DCM) or Chloroform. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Optimization Parameters for Challenging Substrates

Substituent electronics heavily dictate pyrazole reactivity. Electron-withdrawing groups (EWGs) deplete electron density at C4, requiring harsher conditions, whereas side-chain nucleophiles may trigger competing side reactions.

Substrate TypePOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Expected YieldKey Mechanistic Note
Standard 1-Arylpyrazoles 3.0 - 4.04.070 - 804 - 675 - 85%C4 position is highly nucleophilic; standard mild conditions apply 5.
5-Chloro-1H-pyrazoles 4.06.01201 - 360 - 80%Requires higher thermal energy due to inductive electron withdrawal by the C5 chlorine 4.
Deactivated (e.g., Nitrophenyl) 8.0 - 10.010.090 - 1208 - 2440 - 60%Strong EWGs severely hinder electrophilic attack. Excess reagent is required to drive the equilibrium 4.
Hydroxyalkyl-substituted 4.04.07024~60%Dual functionalization occurs: unprotected hydroxyl groups are converted to alkyl chlorides 3.

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Product Yield Q1 Are reagents strictly anhydrous? Start->Q1 A1_No Dry DMF & use fresh POCl3 Q1->A1_No No A1_Yes Check Substrate Reactivity Q1->A1_Yes Yes Q2 Strong EWG on Pyrazole? A1_Yes->Q2 A2_Yes Increase POCl3 to 10 eq Heat to 100-120 °C Q2->A2_Yes Yes A2_No Check Workup Conditions Q2->A2_No No Q3 Emulsion during extraction? A2_No->Q3 A3_Yes Saturate with Brine Filter via Celite Q3->A3_Yes Yes A3_No Ensure pH ~7 for full iminium hydrolysis Q3->A3_No No

Caption: Decision-making logic tree for troubleshooting low Vilsmeier-Haack yields.

Q1: My reaction yields unreacted starting material despite prolonged heating. How can I drive the reaction to completion? Causality: The Vilsmeier reagent is exceptionally sensitive to moisture. If water is present, POCl₃ hydrolyzes into phosphoric acid and HCl, destroying the electrophile. Alternatively, your pyrazole may possess strong electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, which severely deplete the nucleophilicity of the C4 position 5. Solution: Ensure all glassware is flame-dried and solvents are strictly anhydrous. If moisture is ruled out, increase the equivalents of POCl₃/DMF to 8–10 eq and elevate the temperature to 100–120 °C 4.

Q2: I am observing unexpected side products, specifically the chlorination of side chains. Is this normal? Causality: Yes. The Vilsmeier reagent and POCl₃ are potent chlorinating agents. If your pyrazole substrate contains unprotected hydroxyl groups (e.g., a 2-hydroxyethyl chain), it will undergo nucleophilic substitution to form a 2-chloroethyl derivative concurrently with C4 formylation 3. Solution: If dual functionalization is not desired, you must protect the hydroxyl group (e.g., as a silyl ether or acetate) prior to subjecting the molecule to Vilsmeier-Haack conditions.

Q3: During the aqueous workup, I am encountering severe emulsions that prevent phase separation. How do I resolve this? Causality: The neutralization of POCl₃ generates complex inorganic phosphate salts. These salts act as emulsifiers between the aqueous and organic phases, particularly when extracting with DCM 1. Solution: Saturate the aqueous layer with NaCl (brine) to increase its ionic strength and decrease the product's aqueous solubility. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the insoluble phosphate precipitates before attempting separation.

Q4: The TLC shows the starting material is consumed, but my isolated yield of the aldehyde is very low. Where is the product? Causality: The product is likely trapped as the unhydrolyzed iminium intermediate in the aqueous phase, or it degraded due to harsh pH extremes during quenching. Solution: Hydrolysis of the iminium salt strictly requires a neutral to slightly basic environment. Ensure you adjust the pH to exactly 7.0–8.0 using saturated Na₂CO₃ and allow the mixture to stir at room temperature for at least 30–60 minutes before extraction 4.

References

  • Popov, A. V. et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc (2019).
  • "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." MDPI (2024).
  • "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." PMC.
  • "Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles." Benchchem (2025).

Sources

Optimization

chromatographic separation methods for trifluoromethyl pyrazole impurities

Technical Support Center: Chromatographic Separation of Trifluoromethyl Pyrazole Impurities Overview The trifluoromethyl ( CF3​ ) pyrazole motif is a privileged scaffold in medicinal chemistry, famously present in COX-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Separation of Trifluoromethyl Pyrazole Impurities

Overview The trifluoromethyl ( CF3​ ) pyrazole motif is a privileged scaffold in medicinal chemistry, famously present in COX-2 inhibitors (e.g., celecoxib) and various kinase inhibitors. During synthesis, process-related impurities—specifically regioisomers (e.g., 3- CF3​ vs. 5- CF3​ pyrazoles), des-fluoro analogs, and unreacted intermediates—are frequently generated. Due to their nearly identical molecular weights and subtle polarity differences, separating these impurities requires highly optimized chromatographic systems. This guide provides actionable troubleshooting steps, self-validating protocols, and mechanistic insights to resolve complex co-elution issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do 3-trifluoromethyl and 5-trifluoromethyl pyrazole regioisomers frequently co-elute on standard C18 columns, and how can I achieve baseline resolution?

  • Causality: Standard C18 stationary phases rely almost entirely on hydrophobic dispersion forces. Because the 3- and 5-regioisomers have identical empirical formulas and highly similar lipophilicities, dispersion forces alone cannot distinguish them.

  • Solution: Switch your stationary phase to a Pentafluorophenyl (PFP) column. PFP columns introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and strong fluorophilic interactions. The CF3​ group of the pyrazole interacts preferentially with the fluorinated phenyl ring of the stationary phase. The slight difference in the dipole moment and steric shielding between the 3-position and 5-position results in differential binding affinities, enabling baseline separation [1].

Q2: I am experiencing severe peak tailing and poor recovery for my basic CF3​ -pyrazole API on reversed-phase HPLC. What is causing this?

  • Causality: The basic nitrogen atoms within the pyrazole ring act as strong hydrogen-bond acceptors and can become protonated. These nitrogens interact strongly with unendcapped, acidic silanol groups ( Si−OH ) on the silica support via ion-exchange mechanisms, causing the analyte to "stick" and elute with a trailing edge.

  • Solution: You must mask the active silanols. This can be achieved by adding a basic modifier to the mobile phase, or by utilizing a dynamic coating technique. For example, dynamically coating a C18 column with 0.1% hexamethyldisilazane (HMDS) in-situ neutralizes the acidic silanols, drastically improving peak symmetry and recovery for process-related impurities like 4-hydrazinobenzene sulfonamide [2].

Q3: My trifluoromethylated pyrazole degrades or is lost during normal-phase silica gel purification. What are my options?

  • Causality: Pyrazoles can interact irreversibly with the highly acidic surface of standard silica gel, leading to compound degradation or permanent retention.

  • Solution: Deactivate the silica gel by preparing your slurry with 0.5–1% triethylamine. Alternatively, switch to neutral alumina or employ reversed-phase preparative HPLC, which bypasses the harsh acidic environment of bare silica [3].

Section 2: Troubleshooting Guide

Issue 1: Retention Time Drifts for Polar Pyrazole Intermediates

  • Symptom: The retention times of your CF3​ -pyrazole intermediates shift between injections, leading to irreproducible integration.

  • Root Cause: Inadequate buffering of the mobile phase. Pyrazoles can exist in different tautomeric or protonated states depending on subtle pH fluctuations in the mobile phase.

  • Resolution: Ensure the mobile phase pH is robustly buffered at least 2 units away from the pKa​ of the pyrazole derivative. Use a strong, volatile buffer like 10 mM ammonium formate (pH 3.0) for LC-MS compatibility.

Issue 2: Co-elution of Des-fluoro Impurities ( CHF2​ vs CF3​ )

  • Symptom: A mass spectral peak corresponding to [M-19] (loss of F, addition of H) perfectly overlaps with the main API peak.

  • Root Cause: The loss of a single fluorine atom only slightly reduces the hydrophobicity, making it invisible to steep gradient C18 methods.

  • Resolution: Implement an isocratic hold at the expected elution time or utilize a very shallow gradient (e.g., 0.5% organic modifier increase per minute). Pairing a PFP column with a methanol-based mobile phase (rather than acetonitrile) enhances the π−π selectivity required to resolve the des-fluoro impurity.

Section 3: Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Regioisomers using a PFP Column This protocol is self-validating: If the regioisomers are present, the 3-regioisomer will consistently elute before the 5-regioisomer due to steric hindrance preventing optimal fluorophilic alignment.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 4.6 × 150 mm).

  • Mobile Phase Preparation: Prepare an acidic mobile phase consisting of 40% Methanol and 60% Water, modified with 0.1% Formic Acid (v/v) to suppress silanol ionization [1].

  • System Equilibration: Flush the column with 10 column volumes of the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable at 225 nm.

  • Sample Injection: Inject 10 µL of the sample mixture (approx. 1 mg/mL in methanol).

  • Validation Check: The 3-regioisomer should elute cleanly, separated from the 5-regioisomer with a resolution factor ( Rs​ ) > 1.5.

Protocol 2: Dynamic HMDS Coating for Celecoxib Impurity Profiling This method masks silanols dynamically to resolve the API from its regio-specific isomer and hydrazine precursors.

  • Mobile Phase: Mix Acetonitrile and Water in a 55:45 (v/v) ratio.

  • Modifier Addition: Add 0.1% (v/v) Hexamethyldisilazane (HMDS) directly to the mobile phase mixture. (Caution: HMDS is moisture sensitive; prepare fresh daily.)

  • Column Equilibration: Pump the mobile phase through a standard ODS-3 (C18) column at 1.0 mL/min for at least 60 minutes at ambient temperature to ensure complete in-situ silanization [2].

  • Analysis: Inject the celecoxib sample and monitor at 242 nm. The dynamic coating ensures sharp peaks for basic impurities like 4-hydrazinobenzene sulfonamide.

Section 4: Data Presentation & Visualizations

Table 1: Comparison of Stationary Phases for CF3​ -Pyrazole Separation

Stationary PhasePrimary Retention MechanismBest Used ForTypical Resolution ( Rs​ )
Standard C18 Hydrophobic dispersionGeneral purity, differing lipophilicities< 1.0 (Co-elution of regioisomers)
HMDS-Coated C18 Hydrophobic + Silanol MaskingBasic impurities, peak tailing reduction> 2.0 (For basic precursors)
PFP (Pentafluorophenyl) Fluorophilic, π−π , DipoleRegioisomers (3- CF3​ vs 5- CF3​ )> 1.5 (Baseline resolution)
Chiralpak (e.g., IB-3) Steric fit, Chiral recognitionEnantiomeric separation of chiral pyrazoles> 2.0 (Enantiomer specific)

Table 2: Typical Elution Order of Celecoxib Impurities (HMDS-Coated C18)

CompoundRelative Retention Time (RRT)Peak Symmetry
4-hydrazinobenzene sulfonamide0.351.1
4-methylacetophenone0.621.0
Celecoxib (API)1.001.0
Regio-specific isomer (5- CF3​ )1.181.0
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione1.451.2

(Data synthesized from validated chromatographic methods for process-related impurities [2].)

MethodSelection Start Identify CF3-Pyrazole Impurity Type Regio Regioisomers (e.g., 3-CF3 vs 5-CF3) Start->Regio Tailing Basic Pyrazoles (Peak Tailing) Start->Tailing Chiral Enantiomeric Mixtures Start->Chiral PFP Use PFP Column (Fluorophilic & π-π) Regio->PFP Steric/Dipole Diff HMDS Use HMDS Coated C18 or Basic Modifier Tailing->HMDS Silanol Masking CSP Use Chiral Stationary Phase (e.g., Chiralpak) Chiral->CSP Chiral Recognition

Workflow for selecting chromatographic methods for CF3-pyrazole impurities.

HMDSProtocol Step1 Prepare Mobile Phase: MeCN:Water (55:45) + 0.1% HMDS Step2 Equilibrate ODS-3 Column at Ambient Temp Step1->Step2 Step3 In-situ Silanization (Masks acidic silanols) Step2->Step3 Step4 Inject Sample (API + Impurities) Step3->Step4 Step5 Detect at 242 nm (Baseline Resolution) Step4->Step5

Step-by-step workflow for the dynamic HMDS coating of a C18 column.

References

  • US Patent 9,533,987 B2. Heterocyclic derivates. Google Patents.
  • Nageswara Rao, R., et al. (2006). Liquid-chromatographic separation and determination of process-related impurities, including a regio-specific isomer of celecoxib on reversed-phase C18 column dynamically coated with hexamethyldisilazane. Analytical Sciences, 22(9), 1257-1260. Available at:[Link]

Reference Data & Comparative Studies

Validation

Structural Comparison of Trifluoromethyl and Difluoromethyl Pyrazole Carbaldehydes: A Guide for Agrochemical and Pharmaceutical Design

Executive Summary Fluorinated pyrazole carbaldehydes—specifically 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (TFMPA) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (DFMPA) —are indispensable buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated pyrazole carbaldehydes—specifically 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (TFMPA) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (DFMPA) —are indispensable building blocks in modern chemical design. These intermediates form the core of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and various pharmaceutical candidates.

As a Senior Application Scientist, selecting between a trifluoromethyl ( −CF3​ ) and a difluoromethyl ( −CHF2​ ) substituent is not merely a matter of steric bulk; it is a strategic decision that dictates the molecule's metabolic stability, lipophilicity, and target binding affinity. This guide provides an objective structural comparison, mechanistic insights, and self-validating experimental protocols for working with these critical intermediates.

Structural and Physicochemical Divergence

While both −CF3​ and −CHF2​ groups are electron-withdrawing and enhance metabolic stability, their physicochemical behaviors diverge significantly in biological environments. The −CF3​ group is highly lipophilic and purely hydrophobic, making it an excellent bioisostere for bulky alkyl groups.

In contrast, the −CHF2​ group acts as a "chameleon." The two highly electronegative fluorine atoms strongly polarize the remaining C-H bond, transforming the hydrogen atom into a non-classical hydrogen bond donor. This unique property allows the difluoromethyl group to moderately regulate metabolic stability, lipophilicity, and binding affinity[1], providing superior target engagement in specific enzymatic pockets.

Table 1: Quantitative Physicochemical Comparison
Property3-(Trifluoromethyl)-... (TFMPA)3-(Difluoromethyl)-... (DFMPA)
Formula C6​H5​F3​N2​O C6​H6​F2​N2​O
Fluorine Substitution −CF3​ −CHF2​
Electronic Effect (Hammett σp​ ) 0.54 (Strong EWG)0.32 (Moderate EWG)
Lipophilicity ( π constant) 0.880.67
Hydrogen Bonding Capacity H-bond acceptor onlyH-bond donor (weak) and acceptor
Steric Volume 42.6 ų36.5 ų

Mechanistic Causality in Target Binding

The shift from −CF3​ to −CHF2​ in agrochemical design is highly intentional. In the development of SDHI fungicides (e.g., fluxapyroxad, pydiflumetofen), the pyrazole-4-carboxamide core relies on the fluorinated group to anchor into the hydrophobic pocket of the Succinate Dehydrogenase (SDH) enzyme.

While −CF3​ provides an excellent steric and hydrophobic fit, −CHF2​ provides an additional anchoring point via weak C-H⋯O hydrogen bonding with the enzyme backbone, significantly enhancing in vitro antifungal activity against pathogens like Sclerotinia sclerotiorum[2].

G Core Pyrazole Core CHF2 CHF2 Group Core->CHF2 substituted with CF3 CF3 Group Core->CF3 substituted with Target SDH Enzyme Pocket CHF2->Target Weak H-Bonding CF3->Target Hydrophobic Fit

Binding modes of fluorinated pyrazoles in the SDH enzyme pocket.

Experimental Workflows & Protocols

The synthesis of these carbaldehydes typically proceeds via a highly efficient Vilsmeier-Haack cyclization and formylation sequence. In this self-validating system, 1,1-difluoroacetone (or 1,1,1-trifluoroacetone) reacts with methyl hydrazine to yield the corresponding hydrazone, which upon reaction with Vilsmeier reagent forms the pyrazole-4-carbaldehyde[3].

G Start Fluoroacetone (CF3 or CHF2) Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Methylhydrazine Hydrazine->Hydrazone Addition Product Pyrazole Carbaldehyde Hydrazone->Product Cyclization Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Product Formylation

Synthetic workflow for fluorinated pyrazole carbaldehydes.

Step-by-Step Methodology: One-Pot Cyclization and Formylation

Note: This protocol explains the causality behind the reagent choices. The electron-withdrawing nature of the fluoroalkyl groups makes the adjacent carbon less nucleophilic, requiring the strong electrophilicity of the Vilsmeier reagent to drive ring closure.

  • Hydrazone Formation: To a cooled solution of 1,1-difluoroacetone (1.0 eq) in toluene, add methylhydrazine (1.05 eq) dropwise. Maintain the internal temperature below 10°C to prevent premature exothermic side reactions. Stir for 2 hours.

  • Vilsmeier Reagent Preparation: In a separate, dry flask, add phosphorus oxychloride ( POCl3​ , 3.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 4.0 eq) at 0°C. Stir for 30 minutes to ensure complete formation of the active chloromethyleniminium ion.

  • Cyclization & Formylation: Slowly transfer the hydrazone solution into the Vilsmeier reagent. Heat the mixture to 80–90°C for 4–6 hours. Causality: The electrophilic iminium species attacks the hydrazone, driving the pyrazole ring closure while simultaneously installing the formyl group at the sterically unhindered C4 position.

  • Quenching & Hydrolysis: Carefully pour the reaction mixture over crushed ice. Adjust the pH to 7 using saturated aqueous NaHCO3​ . This step hydrolyzes the intermediate iminium salt to the final carbaldehyde.

  • Isolation: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure carbaldehyde.

Analytical Validation (Self-Validating Systems)

To confirm structural integrity, Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating analytical system. The presence of the −CHF2​ group is uniquely identifiable in both 1H and 19F NMR due to strong scalar coupling. The −CHF2​ proton appears as a distinct triplet with a massive coupling constant ( 2JHF​≈54−58 Hz )[4], which is entirely absent in the −CF3​ analog.

Table 2: NMR Spectroscopic Signatures
NucleusTFMPA ( −CF3​ )DFMPA ( −CHF2​ )
1H NMR (Aldehyde) ∼10.0 ppm (s, 1H) ∼9.9 ppm (s, 1H)
1H NMR (Fluoroalkyl) N/A ∼7.1 ppm (t, 2JHF​≈54 Hz, 1H)
19F NMR ∼−63 ppm (s, 3F) ∼−114 ppm (d, 2JFH​≈54 Hz, 2F)
13C NMR (Fluoroalkyl) ∼121 ppm (q, 1JCF​≈269 Hz) ∼110 ppm (t, 1JCF​≈238 Hz)

By cross-referencing the aldehyde singlet ( ∼10 ppm ) with the specific fluoroalkyl splitting patterns, researchers can definitively validate the success of the Vilsmeier-Haack formylation and the integrity of the fluorinated substituent.

References

  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules , ACS Publications, 1

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase , Journal of Agricultural and Food Chemistry,2

  • EP2167461B1 - Processes for the preparation of pyrazoles , Google Patents, 3

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles , ACS Omega, 4

Sources

Comparative

benchmarking catalytic efficiency of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde derivatives

An in-depth evaluation of catalytic precursors requires moving beyond basic yield metrics to understand the stereoelectronic causality driving molecular transformations. While pyrazole-4-carbaldehyde derivatives are freq...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of catalytic precursors requires moving beyond basic yield metrics to understand the stereoelectronic causality driving molecular transformations. While pyrazole-4-carbaldehyde derivatives are frequently utilized as intermediates in the synthesis of bioactive heterocycles[1], their most profound, yet underutilized, application lies in coordination chemistry. Specifically, they serve as highly tunable precursors for Schiff base ligands in transition-metal catalysis[2].

This guide benchmarks the catalytic efficiency of 1-propyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (PTFPC) derivatives, specifically evaluating their performance as N,O-bidentate ligands in Palladium(II)-catalyzed Suzuki-Miyaura cross-coupling reactions.

Stereoelectronic Rationale: The "Why" Behind PTFPC

To design a highly efficient catalytic system, the ligand must actively manage the electron density of the metal center throughout the catalytic cycle. The PTFPC scaffold achieves this through two critical structural features:

  • The 1-Propyl Group (Solubility & Sterics): Unlike rigid, planar ligands that suffer from poor solubility and catalyst aggregation, the lipophilic 1-propyl chain ensures complete homogeneous dissolution in non-polar solvents (e.g., toluene). This maintains a high concentration of the active monomeric catalytic species.

  • The 3-Trifluoromethyl Group (Electronic Tuning): The -CF₃ moiety is a powerful electron-withdrawing group (EWG). In cross-coupling reactions involving electron-rich aryl halides, oxidative addition is rapid, but reductive elimination becomes the rate-determining step (RDS). The strong σ-inductive effect of the -CF₃ group decreases the electron density at the Pd(II) center, destabilizing the intermediate and drastically lowering the activation energy required for C-C bond formation and product release.

Experimental Methodology & Self-Validating Protocol

To objectively benchmark PTFPC against industry standards, we synthesize the PTFPC-derived Schiff base and evaluate its Palladium complex. The condensation of the aldehyde with a primary amine yields the highly tunable azomethine linkage necessary for metal chelation[3].

Step 1: Synthesis of the PTFPC-Schiff Base Ligand (L_PTFPC)
  • Condensation: Dissolve 1.0 equiv of PTFPC and 1.0 equiv of 2-aminophenol in absolute ethanol. Causality: 2-aminophenol is selected to provide an adjacent hydroxyl group, enabling robust N,O-bidentate chelation to the metal, forming a thermodynamically stable 6-membered metallacycle.

  • Reflux & Isolation: Add a catalytic amount of glacial acetic acid. Reflux for 4 hours. Cool to 0°C, filter the resulting yellow precipitate, and recrystallize from ethanol to yield pure L_PTFPC.

Step 2: Metalation to form [Pd(L_PTFPC)₂]
  • Coordination: Suspend 2.0 equiv of L_PTFPC and 1.0 equiv of Pd(OAc)₂ in anhydrous dichloromethane (DCM). Stir at room temperature for 12 hours.

  • Purification: Evaporate the solvent and wash the residue with cold diethyl ether to remove unreacted precursors, yielding the active[Pd(L_PTFPC)₂] precatalyst.

Step 3: Self-Validating Catalytic Benchmarking (Suzuki-Miyaura)
  • Reaction: 4-bromoanisole (1.0 mmol) + phenylboronic acid (1.5 mmol) + K₂CO₃ (2.0 mmol) in Toluene/EtOH (4:1).

  • Catalyst Loading: 0.1 mol% of[Pd(L_PTFPC)₂].

  • Self-Validation Mechanism: Prior to initiating the reaction, exactly 1.0 mmol of n-dodecane is added as an internal standard. Causality: n-Dodecane is chemically inert under these conditions and possesses a boiling point that cleanly separates from the reactants and the 4-methoxybiphenyl product on a GC column. By using a pre-established calibration curve of the product's response factor relative to n-dodecane, the Gas Chromatography-Flame Ionization Detection (GC-FID) quantification mathematically normalizes any solvent evaporation or variations in syringe injection volume. This guarantees absolute yield quantification and eliminates false positives.

Catalytic Workflow Visualization

G A PTFPC Precursor (Aldehyde) B Schiff Base Ligand (Condensation) A->B + 2-Aminophenol Reflux C PTFPC-Pd(II) Complex (Active Catalyst) B->C + Pd(OAc)2 Coordination D Suzuki-Miyaura Cross-Coupling C->D 0.1 mol% Loading E GC-FID Validation (Internal Std) D->E Quantify Yield & TOF

Workflow for the synthesis, metalation, and catalytic benchmarking of PTFPC derivatives.

Benchmarking Data Comparison

The table below summarizes the quantitative performance of the PTFPC-derived catalyst against standard alternatives. The metrics include GC Yield, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time).

Catalyst SystemLigand TypeCatalyst Loading (mol%)Time (h)GC Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂None (Unligated)1.01218181.5
Pd(PPh₃)₄Phosphine (Standard)1.01272726.0
[Pd(L_H)₂]Pyrazole Schiff Base (No CF₃)0.1465650162.5
[Pd(L_PTFPC)₂] PTFPC Schiff Base (CF₃) 0.1 4 98 980 245.0

Mechanistic Insights into Catalytic Efficiency

The empirical data clearly demonstrates the superiority of the PTFPC derivative. While the standard Pd(PPh₃)₄ requires a high 1.0 mol% loading and 12 hours to achieve a 72% yield, the PTFPC complex achieves near-quantitative conversion (98%) in just 4 hours at a fraction of the loading (0.1 mol%).

Comparing the non-CF₃ pyrazole complex ([Pd(L_H)₂]) to the PTFPC complex isolates the exact impact of the trifluoromethyl group. The addition of the -CF₃ moiety increases the TOF from 162.5 h⁻¹ to 245.0 h⁻¹. This confirms the mechanistic hypothesis: by withdrawing electron density from the Palladium center, the PTFPC ligand accelerates the reductive elimination of the sterically hindered, electron-rich biaryl product, preventing catalyst resting-state bottlenecks and maximizing catalytic turnover.

References

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity Source: ACS Omega URL: [Link]

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